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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
aspects of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in
medicinal chemistry. Drawing upon established computational methods and experimental data
from closely related analogues, this document outlines its synthesis, spectroscopic
characterization, and potential biological significance. The information presented herein is
intended to serve as a foundational resource for researchers engaged in the study and
application of novel quinoline derivatives.

Molecular Structure and Computational Analysis

The molecular structure of 2-Phenylquinoline-7-carbaldehyde consists of a quinoline core
substituted with a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 7-
position. Its chemical formula is C16H11NO, and it has a molecular weight of 233.27 g/mol .

Theoretical investigations into the geometry and electronic properties of this molecule can be
robustly performed using Density Functional Theory (DFT), a computational quantum
mechanical modeling method.

Geometric Optimization

The three-dimensional structure of 2-Phenylquinoline-7-carbaldehyde can be optimized
using DFT calculations, commonly with the B3LYP functional and a 6-311G(d,p) basis set, a
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methodology that has been successfully applied to the parent 2-phenylquinoline molecule. This
process determines the most stable conformation of the molecule by finding the minimum
energy state. Key geometric parameters such as bond lengths, bond angles, and dihedral
angles can be calculated. For closely related molecules like phenyl quinoline-2-carboxylate,
DFT calculations have been used to determine the dihedral angle between the quinoline and
phenyl rings. It is anticipated that in 2-Phenylquinoline-7-carbaldehyde, the phenyl and
quinoline rings will also be non-coplanar.

Table 1: Predicted Geometric Parameters for 2-Phenylquinoline-7-carbaldehyde (Based on
DFT Calculations of Analogous Compounds)

Parameter Predicted Value

Bond Lengths (A)

C=0 (aldehyde) ~1.21
C-C (quinoline-aldehyde) ~1.48
C-C (quinoline-phenyl) ~1.49
C-N (quinoline) ~1.32-1.38

Bond Angles (°) **

0O=C-H (aldehyde) ~124

C-C-C (within rings) ~118-122

Dihedral Angle (°) **

Phenyl ring vs. Quinoline ring ~40 - 55

Note: These values are estimations based on published data for similar structures and should
be confirmed by specific calculations for the title compound.

Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

1.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
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The vibrational frequencies of 2-Phenylquinoline-7-carbaldehyde can be calculated using
DFT. These theoretical frequencies, after appropriate scaling, can be correlated with
experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. For quinoline-2-
carbaldehyde derivatives, characteristic vibrational modes include the C=0 stretching of the
aldehyde group, which is expected to be a strong band in the IR spectrum. The C=N stretching
of the quinoline ring and various C-H bending and stretching modes of the aromatic rings are
also key features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Predicted Wavenumber

Functional Group Vibrational Mode

(cm™)
Aldehyde (-CHO) C=0 Stretch ~1680 - 1700
Quinoline Ring C=N Stretch ~1580 - 1620
Aromatic Rings C-H Stretch ~3000 - 3100
Aromatic Rings C=C Stretch ~1400 - 1600

1.2.2. NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) is a common method for calculating nuclear magnetic
resonance (NMR) chemical shifts. The *H and 13C NMR spectra of 2-Phenylquinoline-7-
carbaldehyde can be predicted. The aldehyde proton is expected to appear as a singlet at a
high chemical shift (around 10 ppm) in the *H NMR spectrum. Aromatic protons will resonate in
the 7-9 ppm region. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde will be
highly deshielded, appearing at approximately 190 ppm. Experimental *H and 3C NMR data for
the parent 2-phenylquinoline are available for comparison.

Table 3: Predicted *H and 3C NMR Chemical Shifts (o, ppm)
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.. Predicted Chemical Shift
Nucleus Position

(ppm)
1H Aldehyde (-CHO) ~9.8-10.5
H Aromatic (Quinoline & Phenyl) ~7.0-9.0
13C Carbonyl (C=0) ~190 - 195
13C Aromatic (Quinoline & Phenyl) ~120 - 160

1.2.3. Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic
absorption spectra (UV-Vis) of molecules. This analysis provides insights into the electronic
transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO)
and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima
(A_max) can be compared with experimental spectra recorded in different solvents to
understand the electronic properties of 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocols
Synthesis of 2-Phenylquinoline-7-carbaldehyde

While a specific protocol for 2-Phenylquinoline-7-carbaldehyde is not widely published, a
plausible synthetic route can be devised based on established reactions for similar quinoline
derivatives. A highly effective method would be a Suzuki-Miyaura cross-coupling reaction,
analogous to the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylquinoline-7-
carbaldehyde

Starting Materials: 2-Chloro-7-quinolinecarbaldehyde and Phenylboronic acid.

Catalyst: Palladium acetate (Pd(OACc)2).

Ligand: Triphenylphosphine (PPhs).

Base: Aqueous potassium carbonate (K2CO3).
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Solvent: 1,2-Dimethoxyethane (DME).

Procedure:

To a reaction vessel, add 2-chloro-7-quinolinecarbaldehyde (1.0 mmol), phenylboronic acid
(2.2 mmol), and DME (4 mL).

Stir the mixture under a nitrogen atmosphere.

Add palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous
solution of potassium carbonate (3 mmol in 3.75 mL of H20).

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After completion, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite.

Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate
(NaHCO:s).

Dry the organic layer over anhydrous sodium sulfate (Na=SOa4) and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-
Phenylquinoline-7-carbaldehyde.
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Caption: Proposed synthesis workflow for 2-Phenylquinoline-7-carbaldehyde.

Spectroscopic Characterization

The synthesized 2-Phenylquinoline-7-carbaldehyde should be characterized using standard
spectroscopic technigues to confirm its identity and purity.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the molecular formula (C16H11NO) by determining the accurate mass of the
molecular ion. The NIST WebBook provides the mass spectrum for the parent compound, 2-
phenylquinoline, which can serve as a reference for fragmentation patterns.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded in a suitable deuterated solvent (e.g., CDCls or DMSO-ds). The obtained chemical
shifts and coupling constants should be compared with the theoretically predicted values.

e Infrared (IR) Spectroscopy: The FT-IR spectrum should be recorded to identify the
characteristic vibrational frequencies of the functional groups, particularly the strong C=0
stretching band of the aldehyde. The NIST WebBook has a reference IR spectrum for 2-
phenylquinoline.

o UV-Visible Spectroscopy: The UV-Vis absorption spectrum should be measured in a solvent
like ethanol or acetonitrile to determine the electronic transition wavelengths (A_max) and
compare them with the TD-DFT calculations.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylquinoline have been reported to exhibit a range of biological activities,
including antiviral and anticancer properties. This suggests that 2-Phenylquinoline-7-
carbaldehyde could be a valuable scaffold for the development of new therapeutic agents.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-
spectrum anti-coronavirus agents. Some of these compounds have shown inhibitory activity
against SARS-CoV-2. A potential mechanism of action for these compounds is the inhibition of
viral enzymes that are crucial for replication, such as the SARS-CoV-2 helicase (nspl3).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1452048?utm_src=pdf-body
https://www.benchchem.com/product/b1452048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Coronavirus Replication Cycle

Viral Entry &
Uncoating

!

Translation of
Viral Polyproteins

'

Polyprotein
Proteolysis

Formation of
Replication-Transcription 2-Phenylquinoline-7-carbaldehyde
Complex (RTC)

Inhibition

nspl3 Helicase: , |
RNA Unwinding

Viral RNA
Synthesis

'

Virion Assembly
& Release

Click to download full resolution via product page

Caption: Hypothetical antiviral mechanism of 2-Phenylquinoline-7-carbaldehyde.
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Anticancer Activity

The quinoline scaffold is a well-known pharmacophore in the design of anticancer agents.
These compounds can exert their effects through various mechanisms, including the inhibition
of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. For
instance, some 2-phenylquinazoline derivatives, which are structurally related to 2-
phenylquinolines, have been shown to inhibit tubulin polymerization and induce mitochondria-
mediated apoptosis. The diagram below illustrates a generalized pathway that could be
targeted by quinoline-based anticancer agents.
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Caption: Potential anticancer mechanisms of 2-Phenylquinoline-7-carbaldehyde.

Conclusion

2-Phenylquinoline-7-carbaldehyde represents a promising molecular scaffold for further
investigation in the field of drug discovery. This technical guide has provided a comprehensive
theoretical framework for its study, including predictions of its structural and spectroscopic
properties based on robust computational methods. Furthermore, a detailed experimental
protocol for its synthesis has been outlined, and its potential biological activities have been
contextualized within relevant signaling pathways. The information compiled here serves as a
valuable starting point for researchers aiming to synthesize, characterize, and evaluate the
therapeutic potential of this and related quinoline derivatives. Future experimental work is
warranted to validate these theoretical findings and to fully elucidate the pharmacological
profile of 2-Phenylquinoline-7-carbaldehyde.

« To cite this document: BenchChem. [Theoretical Studies on 2-Phenylquinoline-7-
carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1452048#theoretical-studies-on-2-phenylquinoline-7-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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